UNC1999 - 1431612-23-5

UNC1999

Catalog Number: EVT-284966
CAS Number: 1431612-23-5
Molecular Formula: C33H43N7O2
Molecular Weight: 569.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide, also known as UNC1999, is a synthetic small molecule developed as a chemical probe for investigating the biological functions of enhancer of zeste homolog 2 (EZH2) and enhancer of zeste homolog 1 (EZH1). [, , ] These enzymes are the catalytic subunits of polycomb repressive complex 2 (PRC2), which plays a critical role in gene silencing through trimethylation of lysine 27 on histone H3 (H3K27me3). [, , , , , ] UNC1999 is classified as a S-adenosyl-L-methionine (SAM)-competitive inhibitor, specifically targeting both EZH2 and EZH1 with high potency and selectivity. [, , ] This dual inhibition makes it a valuable tool for studying the roles of both enzymes, especially in cases where functional redundancy may mask the effects of inhibiting only EZH2. [, , , ] UNC1999 has shown promising anti-tumor activity in preclinical models of various cancers, particularly those dependent on EZH2 activity for their growth and survival. [, , , , , , , , , , , , , ]

UNC2400

  • Compound Description: UNC2400 is a close analog of UNC1999, designed with significantly lower potency (>1,000-fold) []. It serves as a negative control compound in cellular studies, particularly for assessing the on-target effects of UNC1999 [].

GSK126

  • Compound Description: GSK126 is a highly selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2 [, , ]. It demonstrates potent inhibition of EZH2 enzymatic activity and effectively reduces H3K27me3 levels in various cancer cell lines, including diffuse large B-cell lymphoma (DLBCL), multiple myeloma, and prostate cancer [, , ]. GSK126 has shown efficacy in preclinical studies for its antitumor activity [, , , ].
  • Relevance: GSK126's selectivity for EZH2 over its homolog EZH1 contrasts with UNC1999's dual inhibitory activity [, ]. This difference is crucial for understanding the distinct roles of EZH1 and EZH2 in various biological contexts and highlights the potential advantages of dual inhibition with UNC1999 in certain cancers.

EPZ005687

  • Compound Description: EPZ005687 is a potent, SAM-competitive EZH2 inhibitor [, ]. Similar to UNC1999, it effectively inhibits EZH2 activity and reduces H3K27me3 levels in various cancer cells, leading to growth inhibition and apoptosis [].
  • Relevance: EPZ005687, like UNC1999, targets the SAM-binding pocket of EZH2, highlighting a common mechanism of action for these epigenetic inhibitors [, ].

GSK343

  • Compound Description: GSK343 is another selective, SAM-competitive EZH2 inhibitor [, , ]. It exhibits potent inhibition of EZH2, reduces H3K27me3 levels in cancer cells, and has been investigated for its potential in inducing autophagy, a cellular degradation process that can have both cytoprotective and cytotoxic roles in cancer [].
  • Relevance: GSK343 shares a similar mechanism of action with UNC1999, primarily targeting the SAM-binding site of EZH2 [, , ]. The observation of GSK343-induced autophagy warrants further investigation into the potential for UNC1999 to elicit similar cellular responses.

EPZ-6438 (Tazemetostat)

  • Compound Description: Tazemetostat is an orally bioavailable, small-molecule EZH2 inhibitor that has demonstrated clinical activity in patients with relapsed or refractory B-cell lymphomas [, ]. Tazemetostat has received FDA approval for specific types of follicular lymphoma and epithelioid sarcoma.

EI1

  • Compound Description: EI1 is an indole-based, SAM-competitive EZH2 inhibitor that exhibits potent antitumor activity in preclinical models []. It has shown efficacy in inhibiting the growth of cancer cells with EZH2-activating mutations.
  • Relevance: EI1's classification as an indole-based inhibitor, similar to GSK126, highlights a common structural feature among potent EZH2 inhibitors, including UNC1999, which shares a 2-pyridone group in its structure [].

CPI-1205

  • Compound Description: CPI-1205 is a selective and orally bioavailable EZH2 inhibitor currently under investigation in clinical trials for the treatment of various hematologic malignancies and solid tumors [].

UNC0638

  • Compound Description: UNC0638 is a chemical probe that inhibits histone lysine methyltransferases []. In studies on human bronchial epithelial cells, UNC0638 attenuated both poly(I:C)- and IL-1β-induced IL-6 release, suggesting a role in regulating inflammatory responses [].

DZNep

  • Compound Description: DZNep is an inhibitor of S-adenosyl-L-homocysteine hydrolase, an enzyme involved in the metabolism of S-adenosylmethionine (SAM) [, ]. DZNep indirectly inhibits EZH2 activity by depleting cellular SAM levels.

JQ1

  • Compound Description: JQ1 is a bromodomain and extra-terminal (BET) inhibitor that disrupts the interaction between BET proteins and acetylated histones [, , ].
Overview

UNC1999 is a small molecule designed as a selective inhibitor of the Enhancer of Zeste Homolog 2 and 1 (EZH2 and EZH1) enzymes, which are critical components of the Polycomb Repressive Complex 2 involved in histone methylation. This compound has garnered attention due to its potential therapeutic applications in various cancers, particularly those characterized by aberrant EZH2 activity. UNC1999 is notable for its oral bioavailability, making it a valuable tool in both research and clinical settings.

Source

The compound was developed as part of ongoing research into epigenetic regulation and was first reported in scientific literature in 2013. Its synthesis and biological characterization were detailed in studies published in prominent journals, including Nature and Blood .

Classification

UNC1999 is classified as an antineoplastic agent and an enzyme inhibitor, specifically targeting histone methyltransferases. It is recognized for its role as a chemical probe in the study of epigenetic modifications and their implications in cancer biology.

Synthesis Analysis

Methods

The synthesis of UNC1999 involves several key steps that have been detailed in various studies. The compound can be synthesized through a multi-step process that includes the formation of key intermediates followed by final cyclization steps to yield the active compound.

Technical Details:

  • The initial steps typically involve the preparation of pyridone derivatives, which are then subjected to further modifications to attain the desired structure.
  • The synthesis has been optimized to ensure high purity and yield, allowing for effective biological testing .
Molecular Structure Analysis

Structure

UNC1999 has a complex molecular structure characterized by a pyridone core that is crucial for its binding affinity to EZH2. The molecular formula is C15H14N4OC_{15}H_{14}N_{4}O with a molecular weight of approximately 270.3 g/mol.

Data

  • CAS Number: 1431612-23-5
  • Molecular Weight: 270.3 g/mol
  • Structural Formula: The structure includes a pyridone ring that forms essential hydrogen bonds with amino acid residues in the EZH2 enzyme, enhancing its inhibitory activity .
Chemical Reactions Analysis

Reactions

UNC1999 primarily acts through competitive inhibition of EZH2's enzymatic activity, specifically targeting the S-adenosylmethionine (SAM) binding site.

Technical Details:

  • In biochemical assays, UNC1999 demonstrated an IC50 value of approximately 2 nM for EZH2 and 45 nM for EZH1, indicating its potent inhibitory effects .
  • The compound does not compete with the H3 peptide substrate, which highlights its selectivity for the SAM binding site .
Mechanism of Action

Process

The mechanism by which UNC1999 exerts its effects involves competitive inhibition at the SAM binding site on EZH2 and EZH1. This inhibition leads to a reduction in trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with transcriptional repression.

Data

  • UNC1999 has been shown to reduce H3K27me3 levels significantly in various cell lines, correlating with decreased cell proliferation in cancers harboring mutations in EZH2 .
  • The compound's action is time- and concentration-dependent, emphasizing its potential utility in therapeutic applications .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: UNC1999 is soluble in dimethyl sulfoxide (DMSO), making it suitable for various biological assays.
  • Stability: The compound exhibits stability under physiological conditions, which is critical for its application in vivo.

Chemical Properties

UNC1999 displays high selectivity for EZH2 over other methyltransferases, with more than 200-fold selectivity noted against a range of non-epigenetic targets such as kinases and ion channels . This selectivity underscores its potential for minimizing off-target effects during therapeutic use.

Applications

Scientific Uses

UNC1999 serves multiple roles within scientific research:

  • Cancer Research: It is utilized as a chemical probe to explore the role of EZH2 in tumorigenesis and metastasis.
  • Therapeutic Development: Due to its ability to inhibit EZH2 and EZH1, it is being investigated as a potential treatment for various cancers, including diffuse large B-cell lymphoma (DLBCL) and liver cancer.
  • Epigenetic Studies: Researchers employ UNC1999 to study epigenetic modifications and their implications on gene expression regulation .

Properties

CAS Number

1431612-23-5

Product Name

UNC1999

IUPAC Name

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide

Molecular Formula

C33H43N7O2

Molecular Weight

569.7 g/mol

InChI

InChI=1S/C33H43N7O2/c1-7-8-24-15-23(6)37-33(42)28(24)19-35-32(41)27-16-26(17-30-29(27)20-36-40(30)22(4)5)25-9-10-31(34-18-25)39-13-11-38(12-14-39)21(2)3/h9-10,15-18,20-22H,7-8,11-14,19H2,1-6H3,(H,35,41)(H,37,42)

InChI Key

DPJNKUOXBZSZAI-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

UNC1999; UNC 1999; UNC-1999;

Canonical SMILES

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.